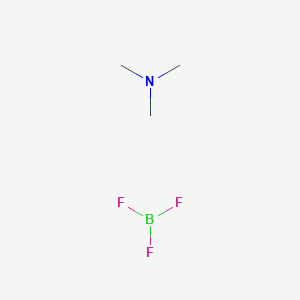

N,N-dimethylmethanamine;trifluoroborane

Description

Significance within Donor-Acceptor Complexes

The trimethylamine-boron trifluoride adduct is a quintessential example of a donor-acceptor complex. In these complexes, the electron donor (Lewis base) and the electron acceptor (Lewis acid) interact to form a new chemical bond. libretexts.orgthecatalyst.org The stability of such complexes is a key area of study in understanding chemical bonding and reactivity.

The strength of the interaction between a Lewis acid and a Lewis base is influenced by both electronic and steric factors. thecatalyst.org Electron-donating groups on the Lewis base can enhance its basicity, while electron-withdrawing groups can increase the acidity of the Lewis acid. thecatalyst.org In the case of trimethylamine (B31210), the three methyl groups are electron-donating, making it a stronger Lewis base compared to ammonia (B1221849) (NH₃). thecatalyst.org

Spectroscopic studies, including infrared and Raman spectroscopy, have been employed to investigate the vibrational assignments of the trimethylamine-boron trifluoride complex, providing insights into its structure and bonding. umich.edu X-ray diffraction studies have confirmed that the molecule possesses C₃v symmetry, with a dative bond between the boron and nitrogen atoms. umich.edu This interaction causes a distortion of the BF₃ group from a planar to a pyramidal geometry. thecatalyst.orgumich.edu

The table below summarizes key properties of the components of the trimethylamine-boron trifluoride adduct.

| Property | Trimethylamine (Lewis Base) | Boron Trifluoride (Lewis Acid) |

| Formula | N(CH₃)₃ | BF₃ |

| Key Atom | Nitrogen (with lone pair) | Boron (electron deficient) |

| Hybridization | sp³ | sp² (changes to sp³ in adduct) thecatalyst.org |

| Geometry | Pyramidal | Trigonal Planar thecatalyst.org |

Historical Context of Borane (B79455) Adduct Research

The systematic study of boron hydrides, or boranes, was pioneered by German chemist Alfred Stock between 1912 and 1937. britannica.com Stock's work with these volatile and reactive compounds laid the groundwork for understanding their chemistry, including their ability to form adducts. britannica.com He developed specialized techniques, such as high-vacuum methods, to handle these sensitive substances. britannica.com

American research on boranes began in the 1930s, leading to significant advancements in the field. britannica.com A pivotal development was the discovery of the hydroboration reaction by Herbert Charles Brown, which utilizes borane adducts to synthesize organoboranes from unsaturated organic compounds. britannica.com This work, for which Brown shared the Nobel Prize in Chemistry in 1979, highlighted the practical importance of borane chemistry. britannica.com

The study of borane adducts with amines, like trimethylamine, became crucial as these complexes offered more stable and manageable forms of borane for synthetic applications. nih.govnih.gov The trimethylamine-borane complex, for instance, is noted for being the most stable among commercially available amine-borane complexes. nih.govnih.gov

Role as a Prototypical Amine-Borane System

The trimethylamine-boron trifluoride adduct is considered a prototypical amine-borane system due to its clear exhibition of the fundamental principles of Lewis acid-base interactions. The well-defined structures of the individual components and the resulting adduct make it an excellent model for both theoretical and experimental studies. umich.eduacs.org

The adduct's formation and properties can be readily explained by orbital overlap; the sp³ hybridized orbital containing the lone pair on trimethylamine's nitrogen overlaps with the vacant p orbital of the sp² hybridized boron in boron trifluoride. libretexts.org This interaction leads to the formation of a stable covalent bond. libretexts.org

Researchers have used this system to explore the factors that govern the strength of the donor-acceptor bond. For example, comparisons with other boron trihalide adducts (BCl₃ and BBr₃) have shown that the donor-acceptor interaction is stronger in the chloro and bromo analogues than in the fluoro compound. nus.edu.sg This is somewhat counterintuitive based on electronegativity alone and highlights the complex interplay of factors influencing Lewis acidity.

The following table presents comparative data for trimethylamine adducts with different boron trihalides, illustrating the relative acceptor power.

| Adduct | Heat of Formation (kcal/mol) | B-N Bond Length (Å) |

| (CH₃)₃N-BF₃ | ~42 | 1.60 |

| (CH₃)₃N-BCl₃ | - | 1.58 |

| (CH₃)₃N-BBr₃ | - | 1.58 |

Note: Comprehensive and directly comparable data for all adducts can be challenging to consolidate from various sources.

Properties

CAS No. |

420-20-2 |

|---|---|

Molecular Formula |

C3H9BF3N |

Molecular Weight |

126.92 g/mol |

IUPAC Name |

N,N-dimethylmethanamine;trifluoroborane |

InChI |

InChI=1S/C3H9N.BF3/c1-4(2)3;2-1(3)4/h1-3H3; |

InChI Key |

QWDCGMCLKHZVNI-UHFFFAOYSA-N |

Canonical SMILES |

B(F)(F)F.CN(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Complex Formation Principles

Direct Adduct Formation Strategies

The synthesis of N,N-dimethylmethanamine;trifluoroborane is most commonly achieved through direct adduct formation, where the two reactants, N,N-dimethylmethanamine (trimethylamine) and trifluoroborane (boron trifluoride), are combined. umich.edu This method capitalizes on the strong affinity between the electron-rich amine and the electron-deficient borane (B79455).

The reaction involves the direct combination of the reactants, which results in the formation of a stable, solid 1:1 molecular complex. umich.edu A typical laboratory preparation might involve bubbling boron trifluoride gas through a solution of trimethylamine (B31210) in a suitable solvent, such as n-hexane or benzene. umich.edu The solid product precipitates from the solution and can then be purified by recrystallization from a solvent like absolute ethanol. umich.edu This straightforward approach is efficient due to the highly favorable thermodynamics of the adduct formation. The resulting solid adduct is well-characterized, with a melting point reported between 144-147°C. umich.edu

In another described method, the reaction is carried out by introducing boron trifluoride gas into a complexing device containing an organic solvent with the amine. Following the reaction, the product is isolated through crystallization by cooling, followed by centrifugation and drying under reduced pressure. google.com

Principles of Lewis Acid-Base Interaction in Adduct Generation

The generation of the N,N-dimethylmethanamine;trifluoroborane adduct is a quintessential example of a Lewis acid-base reaction. doubtnut.comthecatalyst.org According to this theory, a Lewis base is a substance that can donate a pair of electrons, and a Lewis acid is a substance that can accept a pair of electrons. youtube.com

In this specific interaction:

N,N-dimethylmethanamine (Trimethylamine) acts as the Lewis base . The nitrogen atom in trimethylamine has a lone pair of electrons, which it can donate. The presence of three electron-donating methyl groups enhances the electron density on the nitrogen atom, making trimethylamine a strong Lewis base. doubtnut.comthecatalyst.org

Trifluoroborane (Boron Trifluoride) serves as the Lewis acid . The boron atom in BF₃ has an incomplete octet, with only six valence electrons, making it electron-deficient and capable of accepting an electron pair to achieve a more stable electronic configuration. thecatalyst.orgyoutube.com

When the two compounds react, the nitrogen atom of trimethylamine donates its lone pair of electrons to the boron atom of boron trifluoride, forming a coordinate covalent bond (also known as a dative bond). thecatalyst.orgyoutube.com This interaction leads to significant changes in the geometry of the boron trifluoride molecule. The initially trigonal planar (sp² hybridized) BF₃ molecule rehybridizes to a pyramidal or tetrahedral geometry (sp³ hybridized) in the adduct. thecatalyst.org This structural change is a key characteristic of the adduct formation process.

The strength of this Lewis acid-base interaction can be quantified by the enthalpy of the reaction (ΔH). The formation of the adduct is an exothermic process, and the magnitude of the negative enthalpy change reflects the stability of the coordinate bond formed. nih.gov

| Lewis Base | G4*-Calculated Enthalpy (kJ·mol−1) | Experimental Enthalpy (kJ·mol−1 at 298 K unless noted) |

|---|---|---|

| Trimethylamine | 126.4 | 111.3 ± 8.4 (at 273 K) |

| Dimethyl ether | 62.4 | 57.1 ± 0.8 |

| Tetrahydrofuran | 72.5 | 70.3 ± 0.8 |

Influence of Reaction Conditions on Adduct Yield and Purity

The yield and purity of the N,N-dimethylmethanamine;trifluoroborane adduct are sensitive to various reaction conditions, including temperature, solvent, and reaction time. Careful control of these parameters is essential for optimizing the synthesis.

Temperature: Temperature plays a critical role in both the reaction and the subsequent purification steps. Industrial processes describe specific temperature controls for different stages of production. For instance, the complexing reaction may be controlled at a temperature between 30 to 50°C. google.com For the purification phase, crystallization is induced by reducing the temperature to a range of 15 to 20°C to maximize the precipitation of the solid adduct from the solution. google.com Finally, the isolated crystals are dried under reduced pressure at a controlled temperature of 35 to 45°C to remove any residual solvent without causing decomposition of the product. google.com

Reaction Time: Sufficient time must be allowed for the reaction to reach completion. In one described process, the complexing reaction is carried out for 2 to 5 hours. google.com After the initial reaction period, an additional stirring time of 1 to 2 hours is recommended to ensure complete formation of the adduct before proceeding to the crystallization step. google.com

| Parameter | Condition | Purpose |

|---|---|---|

| Reaction Temperature | 30 - 50 °C | To facilitate the complexing reaction. |

| Reaction Time | 2 - 5 hours | To ensure the reaction proceeds to completion. |

| Crystallization Temperature | 15 - 20 °C | To maximize the yield of the precipitated solid adduct. |

| Drying Temperature | 35 - 45 °C | To remove residual solvent without product decomposition. |

Electronic Structure, Bonding, and Energetics of the Dative Interaction

Characterization of the Boron-Nitrogen Dative Bond

The bond formed between the electron-deficient boron atom and the electron-rich nitrogen atom is a classic example of a coordinate or dative bond. Its characteristics are defined by its length, the geometric and hybridization changes it induces, and the degree of charge transfer.

The formation of the adduct results in well-defined bond lengths that have been studied in both the gas and solid phases. A notable characteristic of many donor-acceptor complexes, including this one, is the shortening of the dative bond upon transition from the gaseous to the solid state. canada.ca

In the gas phase, the boron-nitrogen (B-N) bond length has been determined through microwave spectroscopy to be approximately 1.664 Å to 1.674 Å. sci-hub.se The formation of this B-N bond also has a significant impact on the bond lengths within the original boron trifluoride moiety. In the free, uncomplexed BF₃ molecule, the boron-fluorine (B-F) bond length is 1.30 Å. doubtnut.com Upon forming the adduct, the B-F bonds lengthen. askfilo.com This elongation is a direct consequence of the donation of electron density from the nitrogen atom to the boron atom, which reduces the pπ-pπ back-bonding between boron and fluorine that is present in the free BF₃ molecule. askfilo.comaskiitians.com

| Bond | Molecule/Adduct | Phase | Bond Length (Å) | Reference |

|---|---|---|---|---|

| B-N | (CH₃)₃N-BF₃ | Gas | ~1.67 | sci-hub.se |

| B-N | (CH₃)₃N-BF₃ | Solid | Shorter than in gas phase | canada.ca |

| B-F | BF₃ (free) | Gas | 1.30 | doubtnut.com |

| B-F | (CH₃)₃N-BF₃ | Solid | Longer than in free BF₃ | askfilo.com |

The creation of the B-N dative bond necessitates a significant geometric and electronic reorganization of the boron trifluoride molecule. umich.edu Free boron trifluoride has a trigonal planar geometry, with the boron atom exhibiting sp² hybridization. byjus.comvedantu.com This leaves a vacant p-orbital on the boron atom, which is crucial for its Lewis acidic character. quora.com

Upon reaction with trimethylamine (B31210), the nitrogen atom donates its lone pair of electrons into this vacant p-orbital. doubtnut.com This forces a re-hybridization of the boron atom from sp² to sp³. doubtnut.comyoutube.comaskfilo.com Consequently, the geometry around the boron center changes from trigonal planar to tetrahedral. doubtnut.com

In contrast, the trimethylamine molecule undergoes less dramatic changes. The nitrogen atom in free trimethylamine is already sp³ hybridized, with three bonding pairs to the methyl groups and one lone pair, resulting in a trigonal pyramidal geometry. When the lone pair is donated to form the bond with boron, the hybridization of the nitrogen atom remains sp³, but its local geometry becomes more closely tetrahedral as the lone pair transitions into a bonding pair. byjus.com

| Molecule | Parameter | Before Adduct Formation | After Adduct Formation |

|---|---|---|---|

| Boron Trifluoride (BF₃) | Hybridization of B | sp² | sp³ |

| Geometry around B | Trigonal Planar | Tetrahedral | |

| Trimethylamine ((CH₃)₃N) | Hybridization of N | sp³ | sp³ |

| Geometry around N | Trigonal Pyramidal | Tetrahedral |

Charge Transfer Phenomena within the Adduct

The formation of the N,N-dimethylmethanamine;trifluoroborane adduct is fundamentally a charge transfer process. Electron density is transferred from the highest occupied molecular orbital (HOMO) of the Lewis base (trimethylamine), which is localized on the nitrogen lone pair, to the lowest unoccupied molecular orbital (LUMO) of the Lewis acid (boron trifluoride), which is the vacant p-orbital on the boron atom. quora.com

This donation of an electron pair from the nitrogen to the boron atom establishes the dative bond. askfilo.com Analyses such as the Electron Localization Function (ELF) and Natural Bond Orbital (NBO) theory are used to quantify this phenomenon. mdpi.comijnc.ir Such studies confirm that the electron density of the resulting B-N bond is overwhelmingly contributed by the nitrogen atom, formally classifying it as a donor-acceptor interaction. mdpi.com This charge transfer reduces the electron deficiency at the boron center, which is the underlying reason for the observed lengthening of the B-F bonds upon adduct formation. askfilo.com

Thermochemical Aspects of Adduct Formation

The stability of the dative bond is quantified by thermochemical data, such as the enthalpy of adduct formation and the bond dissociation energy. These values provide insight into the strength of the Lewis acid-base interaction.

The reaction between trimethylamine and boron trifluoride is exothermic, indicating a stable adduct is formed. wikipedia.org The gas-phase enthalpy of formation (-ΔH) has been determined both experimentally and through high-level ab initio calculations. Experimental measurements at 273 K indicate a value of 111.3 ± 8.4 kJ/mol. nih.gov G4* computational models calculate a similar value of 126.4 kJ/mol at 298 K. nih.gov

The bond dissociation energy (BDE), which represents the energy required to break the B-N bond homolytically, is a direct measure of the bond's strength. For the trimethylamine-boron trifluoride adduct, the calculated dissociation energy (D⁰₂₉₈) is 32.9 kcal/mol, which is equivalent to approximately 137.7 kJ/mol. researchgate.net

| Parameter | Value | Method | Temperature | Reference |

|---|---|---|---|---|

| Enthalpy of Formation (-ΔH) | 111.3 ± 8.4 kJ/mol | Experimental | 273 K | nih.gov |

| Enthalpy of Formation (-ΔH) | 126.4 kJ/mol | Calculated (G4*) | 298 K | nih.gov |

| Dissociation Energy (D⁰) | 32.9 kcal/mol (~137.7 kJ/mol) | Calculated | 298 K | researchgate.net |

The stability of the N,N-dimethylmethanamine;trifluoroborane adduct is governed by a balance of electronic and steric effects, as well as the energy required to reorganize the reactants into their final bonded geometry. researchgate.netdifferencebetween.com

Electronic Effects : These are the dominant stabilizing interactions. differencebetween.com The Lewis basicity of trimethylamine is enhanced by the inductive electron-donating effect of its three methyl groups, which increases the electron density on the nitrogen atom and makes its lone pair more available for donation. doubtnut.com Conversely, the strong electron-withdrawing nature of the three highly electronegative fluorine atoms makes the boron atom in BF₃ a potent Lewis acid. quora.com

Steric Effects : Steric hindrance arises from the spatial repulsion between the bulky methyl groups of the amine and the fluorine atoms of the borane (B79455). differencebetween.comstackexchange.com These non-bonding repulsive interactions can potentially weaken the B-N bond. However, in this specific adduct, the favorable electronic interactions are strong enough to overcome the steric repulsion, leading to a highly stable complex.

Advanced Spectroscopic Investigations for Structural and Dynamic Elucidation

Vibrational Spectroscopy (Infrared and Raman) for Mode Assignment and Structural Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of the trimethylamine-boron trifluoride complex. Analysis of the vibrational spectra allows for the assignment of specific molecular motions to observed frequency bands, offering insights into the changes in bonding upon the formation of the dative bond between the nitrogen of the amine and the boron of the boron trifluoride. umich.edu The formation of the complex leads to a distortion of the BF₃ group from its free planar state into a pyramidal shape. umich.edu

To achieve accurate vibrational assignments, studies have utilized isotopic enrichment, particularly with ¹⁰B, in addition to the naturally abundant ¹¹B. umich.edu These isotopic substitution studies are crucial because the frequency of vibrational modes involving the boron atom will shift depending on the mass of the boron isotope, allowing for unambiguous assignment. umich.edu

Infrared and Raman spectra of the solid 1:1 complex of trimethylamine (B31210) with boron trifluoride have been thoroughly investigated. umich.edu By comparing the spectra of complexes prepared with natural boron against those enriched in ¹⁰B, researchers have proposed detailed vibrational assignments. umich.edu For example, the B-N stretching frequency, a direct indicator of the dative bond's strength, can be confidently identified through this method. Other assignments include the symmetric and antisymmetric stretches and bends of the BF₃ and N(CH₃)₃ groups. umich.eduacs.org

| Assignment | (CH₃)₃N·¹¹BF₃ (IR) | (CH₃)₃N·¹¹BF₃ (Raman) | (CH₃)₃N·¹⁰BF₃ (IR) | (CH₃)₃N·¹⁰BF₃ (Raman) |

|---|---|---|---|---|

| ν(CN) asym | 1264 | 1260 | 1264 | 1260 |

| ν(BF) asym | 1165 | 1155 | 1205 | 1195 |

| ν(CN) sym | 995 | 1000 | 995 | 1000 |

| ν(BF) sym | 860 | 862 | 888 | 890 |

| ν(BN) | 694 | 692 | 715 | 712 |

| δ(BF₃) asym | 522 | 525 | 532 | 535 |

| δ(BF₃) sym | 440 | 442 | 445 | 446 |

This table presents selected vibrational assignments based on data from spectroscopic studies. umich.edu

The formation of the donor-acceptor complex between trimethylamine and boron trifluoride induces significant shifts in the vibrational wavenumbers of the constituent molecules. acs.orgcore.ac.uk These shifts provide a qualitative and sometimes quantitative measure of the interaction energy. For instance, the antisymmetric BF₃ stretching and out-of-plane BF₃ bending modes are particularly sensitive to complexation. acs.org In strongly bonded complexes like trimethylamine-boron trifluoride, the BF₃ vibrational modes experience substantial shifts compared to those in weakly bonded systems. acs.org The magnitude of these shifts can be correlated with the strength of the Lewis acid-base interaction. core.ac.ukdtic.mil Ab initio calculations often complement experimental data, although they may not fully account for strong matrix effects in cryogenic studies, leading to discrepancies between calculated and experimental shift values. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Analysis

NMR spectroscopy is an indispensable technique for studying the structure and dynamics of N,N-dimethylmethanamine;trifluoroborane in solution. By probing the magnetic environments of various nuclei, such as ¹H, ¹¹B, ¹³C, and ¹⁹F, NMR provides detailed information on the electronic structure of the adduct and the mechanisms of chemical exchange. rsc.orgrsc.org

¹¹B and ¹⁹F NMR are particularly powerful for characterizing the acceptor portion of the adduct. The chemical shifts of these nuclei are highly sensitive to the coordination environment of the boron atom. rsc.orgsdsu.edu Upon formation of the adduct with trimethylamine, the boron atom changes from a three-coordinate (in free BF₃) to a four-coordinate state, resulting in a significant upfield shift in the ¹¹B NMR spectrum. sdsu.edu This change is a hallmark of the formation of a dative bond to the boron's empty p-orbital. sdsu.edu

The ¹⁹F NMR spectrum also provides crucial information. In the (CH₃)₃N·BF₃ adduct, the ¹⁹F resonance typically appears as a quartet due to coupling with the ¹¹B nucleus (I=3/2). moreheadstate.edu The chemical shift and the ¹¹B-¹⁹F coupling constant (¹J(¹¹B-¹⁹F)) are sensitive to the electronic environment and can be influenced by factors such as solvent and the presence of other Lewis bases. rsc.orgsemanticscholar.org The preservation of this coupling indicates that the B-F bonds are intact and that ligand exchange is slow on the NMR timescale under the measurement conditions. moreheadstate.edu

| Adduct | Nucleus | Chemical Shift (ppm) | ¹J(¹¹B-¹⁹F) (Hz) |

|---|---|---|---|

| (CH₃)₃N·BF₃ | ¹¹B | ~0.2 | ~15.5 |

| (CH₃)₃N·BF₃ | ¹⁹F | ~-148 to -152 | - |

| (CH₃)₃N·BCl₃ | ¹¹B | ~7.4 | - |

| (CH₃)₃N·BBr₃ | ¹¹B | ~-5.7 | - |

Note: Chemical shifts are relative to BF₃·OEt₂ for ¹¹B and CCl₃F for ¹⁹F. Values can vary with solvent and experimental conditions. Data compiled from representative studies. dtic.milrsc.org

NMR can also be used to study dynamic processes, such as the exchange of the boron trifluoride moiety between different donor molecules. mcmaster.ca While distinct signals for different adducts can be observed at low temperatures, these signals may coalesce as the temperature is raised, indicating an increase in the rate of exchange. cdnsciencepub.com Isotope effects can be observed in the NMR spectra, for example, as slightly different chemical shifts for species containing ¹⁰B versus ¹¹B. cdnsciencepub.com The analysis of line shapes and the temperature dependence of the spectra can provide quantitative information about the lifetimes of the adducts and the mechanisms of exchange. mcmaster.ca In some systems, the collapse of fine structure, such as the ¹H-¹⁹F or ¹¹B-¹⁹F coupling, can be used to probe the kinetics of exchange processes, including proton exchange or ligand redistribution. moreheadstate.educdnsciencepub.com

Microwave and Electron Diffraction Studies for Gas-Phase Molecular Geometry

To determine the precise molecular geometry of N,N-dimethylmethanamine;trifluoroborane in the gas phase, free from intermolecular interactions present in the solid state or solution, microwave spectroscopy and gas electron diffraction are the techniques of choice. colab.wsoup.com These methods provide accurate measurements of bond lengths and angles, confirming the structural changes that occur upon complexation.

Electron diffraction analysis has established a staggered conformation for the (CH₃)₃N·BF₃ adduct. colab.ws This technique has yielded key geometrical parameters, demonstrating the elongation of the B-F bonds and the change in the F-B-F angle from the 120° of planar BF₃ to a value closer to a tetrahedral geometry. colab.wswikipedia.org The determined B-N bond length is a critical parameter for understanding the strength and nature of the dative bond. colab.wsacs.org Combining electron diffraction data with spectroscopic information from vibrational and rotational studies can further refine the structural determination. oup.com

| Parameter | Value |

|---|---|

| r(B-N) Bond Length | 1.664 ± 0.011 Å |

| r(B-F) Bond Length | 1.354 ± 0.006 Å |

| r(N-C) Bond Length | 1.468 ± 0.010 Å |

| ∠F-B-F Angle | 113.1 ± 0.9° |

| ∠C-N-C Angle | 108.5 ± 0.7° |

Data obtained from gas-phase electron diffraction studies. colab.ws

Accurate Bond Length and Angle Determinations

High-resolution microwave spectroscopy has been employed to determine the precise gas-phase structure of the N,N-dimethylmethanamine;trifluoroborane complex. This technique allows for highly accurate measurements of the distances between atoms and the angles they form, revealing the geometric changes that occur in the N,N-dimethylmethanamine (trimethylamine) and trifluoroborane (boron trifluoride) molecules upon the formation of the dative B-N bond.

The determined structural parameters indicate a significant alteration from the geometries of the free monomer units. The boron trifluoride moiety, which is planar in its free state, becomes pyramidal upon complexation. Similarly, the trimethylamine fragment also undergoes geometric changes. The key structural parameters are summarized in the table below. researchgate.net

Interactive Table: Structural Parameters of N,N-dimethylmethanamine;trifluoroborane

| Parameter | Value | Uncertainty |

|---|---|---|

| Bond Lengths (Å) | ||

| d(B-N) | 1.636 | ± 0.004 |

| d(B-F) | 1.387 | ± 0.005 |

| d(C-N) | 1.476 | ± 0.005 |

| d(C-H) | 1.10 | ± 0.03 |

| **Bond Angles (°) ** | ||

| ∠CNC | 108.6 | ± 0.2 |

Nuclear Hyperfine Structure Analysis for Electron Transfer Quantification

The electronic rearrangement resulting from the formation of the dative bond in N,N-dimethylmethanamine;trifluoroborane has been quantitatively assessed through the analysis of nuclear hyperfine structure in its rotational spectrum. This analysis focuses on the nuclear quadrupole coupling constants of the boron and nitrogen nuclei, which are sensitive to the electric field gradient at the nucleus and thus provide insight into the electronic distribution within the molecule.

High-resolution spectroscopic studies have successfully resolved the hyperfine structure arising from both the nitrogen and boron nuclei in the complex. researchgate.net The analysis of these resolved structures allows for the determination of the extent of charge transfer from the Lewis base (N,N-dimethylmethanamine) to the Lewis acid (trifluoroborane). The results of this analysis indicate a significant transfer of electron density upon the formation of the B-N bond.

Interactive Table: Electron Transfer Quantification

| Parameter | Finding |

|---|

This substantial charge transfer of approximately 0.4 electrons is a direct measure of the strength of the dative bond and confirms the significant electronic perturbation experienced by both molecules upon complexation. researchgate.net

Reaction Chemistry and Mechanistic Elucidations

Lewis Acidity and Basicity Characterization

The formation of the stable 1:1 adduct, (CH₃)₃N·BF₃, is a classic example of a Lewis acid-base neutralization reaction. doubtnut.comgauthmath.com In this interaction, the lone pair of electrons on the nitrogen atom of trimethylamine (B31210) is donated to the vacant p-orbital of the boron atom in boron trifluoride. This creates a coordinate covalent bond between the nitrogen and boron atoms.

Contrary to expectations based solely on the electronegativity of the halogens, the Lewis acidity of boron trihalides towards a reference base like trimethylamine follows the order:

BF₃ < BCl₃ < BBr₃

Gas-phase displacement reactions have demonstrated this order of acceptor power, where a stronger Lewis acid displaces a weaker one from its adduct with trimethylamine. For instance, BCl₃ will displace BF₃ from (CH₃)₃N·BF₃. This trend is attributed to the degree of π-bonding between the boron atom and the halogens in the free Lewis acid. In BF₃, the back-donation from the fluorine p-orbitals to the empty p-orbital of boron is most significant, which reduces the electron deficiency of the boron atom and thus its Lewis acidity. This π-bonding is diminished with the larger and less electronegative chlorine and bromine atoms, making BCl₃ and BBr₃ stronger Lewis acids.

Proton nuclear magnetic resonance (¹H NMR) spectroscopy of trimethylamine adducts in chloroform (B151607) solution corroborates this order. The chemical shifts of the methyl protons decrease in the sequence BBr₃ > BCl₃ > BF₃, which correlates linearly with the heats of formation and dipole moments of the adducts, indicating a stronger interaction with the heavier boron trihalides.

| Boron Trihalide | Relative Lewis Acidity | Reasoning |

|---|---|---|

| BF₃ | Weakest | Strongest B-X π-back-bonding, reducing boron's electron deficiency. |

| BCl₃ | Intermediate | Moderate B-X π-back-bonding. |

| BBr₃ | Strongest | Weakest B-X π-back-bonding, leading to higher electron deficiency on boron. |

Studies of competitive reactions in the gas phase have been instrumental in establishing the relative Lewis acidity of the boron trihalides. When (CH₃)₃N·BF₃ is exposed to BCl₃, an equilibrium is established that favors the formation of (CH₃)₃N·BCl₃ and free BF₃. This demonstrates the greater thermodynamic stability of the adduct formed with the stronger Lewis acid. The nearly quantitative displacement of BF₃ by BCl₃ underscores the significant difference in their acceptor strengths. The reverse reaction, the displacement of BCl₃ by BF₃, does not occur to any significant extent.

Halogen Exchange and Scrambling Mechanisms

When a trimethylamine-boron trihalide adduct, (CH₃)₃N·BX₃, is mixed with a different free boron trihalide, BY₃, in solution, a rapid exchange of halogens occurs, leading to the formation of mixed halide adducts such as (CH₃)₃N·BX₂Y and (CH₃)₃N·BXY₂.

Isotopic labeling studies, particularly using ¹⁰B, have been crucial in elucidating the mechanism of halogen exchange in solution. These experiments have shown that the boron-nitrogen (B-N) bond remains intact throughout the exchange process. This rules out a dissociative mechanism involving the cleavage of the B-N bond followed by the reaction of the free amine with the other boron trihalide.

However, in the gas phase, the mechanism can be different. At higher temperatures, halogen scrambling between two different adducts can occur even without the presence of excess Lewis acid, and this process is understood to proceed via B-N bond cleavage.

For the solution-phase halogen exchange where the B-N bond is maintained, a mechanism involving a bridged transition state with a five-coordinate boron atom has been postulated. In this model, the incoming free boron trihalide coordinates to a halogen atom of the existing adduct, forming a transient bridged intermediate. This allows for the scrambling of halogens without breaking the strong B-N dative bond.

In some specific cases, particularly with the heavier iodide adduct, (CH₃)₃N·BI₃, evidence suggests that an ionic predissociation of a boron-halogen (B-X) bond may occur. This pathway is indicated by reactions with ionic species. However, for the lighter halide adducts like (CH₃)₃N·BF₃ and (CH₃)₃N·BCl₃, the lack of reaction in solution without the presence of a free Lewis acid suggests that such predissociation is not a significant pathway.

| Condition | Primary Mechanism | Key Features |

|---|---|---|

| Solution Phase | Intact B-N Bond | Postulated bridged transition state with a five-coordinate boron atom. |

| Gas Phase (Higher Temperatures) | B-N Bond Cleavage | Dissociative pathway leading to free amine and boron trihalide. |

| Solution Phase (with BI₃ adduct) | Ionic Predissociation of B-I bond | An alternative pathway for the heaviest halogen adduct. |

Adduct Formation and Dissociation Kinetics

The formation of the (CH₃)₃N·BF₃ adduct is a rapid gas-phase association reaction that proceeds with high collision efficiency. acs.orgacs.org This suggests a "loose" activated complex in the transition state, where the orientation requirements for the reacting molecules are not highly restrictive.

The kinetics of this reaction are pressure-dependent. acs.orgacs.orgnasa.gov At low pressures, the reaction rate is dependent on the total pressure, as the newly formed, energetically excited adduct requires collisions with a third body to dissipate its excess energy and become stabilized. As the pressure increases, the rate becomes less dependent on the total pressure and approaches a high-pressure limit, exhibiting quasi-bimolecular behavior. The half-pressure for this behavior in the related monomethylamine-boron trifluoride system is around 70 Torr. acs.org

Applications in Advanced Organic Synthesis and Catalysis

Role as a Lewis Acid Catalyst in Organic Transformations

N,N-dimethylmethanamine;trifluoroborane is a solid, stable source of boron trifluoride (BF3), a powerful Lewis acid capable of accepting an electron pair. wikipedia.orggauthmath.com This property allows it to function as a catalyst in numerous organic reactions. wikipedia.org The complexation of BF3 with an amine like trimethylamine (B31210) moderates its reactivity and improves handling compared to gaseous BF3, while still providing the catalytic activity needed for synthesis. heyigasglobal.comleepoxy.comscholaris.ca The reactivity of such amine complexes is often related to the basicity of the amine; the catalyst can be activated, and the reaction rate influenced, by factors that facilitate the release of BF3 or the formation of a catalytically active species. researchgate.netresearchgate.net

The Lewis acidic nature of the boron trifluoride complex is instrumental in the formation of both carbon-carbon and carbon-heteroatom bonds. It activates electrophiles, making them more susceptible to nucleophilic attack. This principle is fundamental to a variety of classic and modern synthetic methods. For instance, in Friedel-Crafts reactions, BF3 can activate acylating or alkylating agents, facilitating the formation of new C-C bonds with aromatic rings. heyigasglobal.comgoogle.com Similarly, it promotes the formation of C-O bonds in esterification and C-N bonds in amination reactions by activating carbonyl groups or their precursors. medcraveonline.comresearchgate.netnih.gov

The catalytic activity of boron trifluoride and its complexes is demonstrated in a range of specific organic transformations.

Polymerization: Boron trifluoride is an effective initiator for the cationic polymerization of unsaturated compounds like alkenes and epoxides. wikipedia.orgheyigasglobal.com For example, BF3 etherate, a compound that serves as a liquid source of BF3, catalyzes the ring-opening polymerization of epoxidized soybean oil and 2-substituted-2-oxazolines. rsc.org It can also initiate the polymerization of p-hydroxystyrene, showing high tolerance to water. acs.org The polymerization of trioxane (B8601419) is also reportedly catalyzed by BF3, proceeding through a direct interaction between the catalyst and the monomer. oup.com

Isomerization: As a Lewis acid, BF3 can catalyze various isomerization reactions, often by facilitating the formation of carbocationic intermediates that can rearrange to more stable structures. wikipedia.orgnbinno.com BF3 etherate has been shown to catalyze the selective isomerization of difluoronorbornane isomers and the rearrangement of epoxides to carbonyl compounds. dtic.milrsc.org

Acylation: BF3 and its complexes are widely used to catalyze acylation reactions. This includes the Friedel-Crafts acylation of aromatic compounds to produce aryl ketones, where BF3 activates the acylating agent (e.g., an acid anhydride (B1165640) or acyl chloride). google.comgoogle.com Efficient and regioselective acylation of phenols and indoles has been achieved using BF3 etherate as the catalyst. nih.govasianpubs.org

Alkylation: The complex is also employed in alkylation reactions. BF3 etherate facilitates Friedel-Crafts alkylation by activating the alkylating agent. heyigasglobal.com It has also been reported to act as an alkylating agent itself, where the ethyl group from the diethyl ether ligand is transferred to aryl alcohols, forming aryl ethyl ethers. nih.govnih.govsemanticscholar.org

Table 1: Examples of Catalytic Applications

| Transformation | Catalyst/Reagent | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Polymerization | Boron Trifluoride Etherate | Epoxidized Soybean Oil | Crosslinked Polymer | rsc.org |

| Isomerization | Boron Trifluoride Etherate | 2,7-Difluoronorbornane | 2,5-Difluoronorbornane | dtic.mil |

| Acylation | Boron Trifluoride | Isobutylbenzene & Acetic Anhydride | 4-Isobutylacetophenone | google.com |

| Alkylation | Boron Trifluoride Etherate | Aryl Alcohols | Aryl Ethyl Ethers | nih.gov |

Reagent in Reductive Transformations

While N,N-dimethylmethanamine;trifluoroborane is not a direct hydride donor, its function as a potent Lewis acid allows it to serve as a crucial co-reagent or catalyst in reductive transformations. It activates functional groups, particularly carbonyls and their derivatives, making them more susceptible to reduction by a separate reducing agent, such as an organosilane or formic acid. mdma.chnih.govrsc.org This cooperative approach enables reductions under mild conditions and with high selectivity, sparing other functional groups that might be sensitive to harsher reducing agents. orgsyn.org

The combination of boron trifluoride with a silane (B1218182) is a powerful system for the reduction of carbonyl compounds. BF3 coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating hydride transfer from the silane. mdma.chorgsyn.org This method can be used to reduce aldehydes and ketones to either alcohols (as silyl (B83357) ethers) or completely to the corresponding methylene (B1212753) alkanes, depending on the reaction conditions. nih.govlookchem.com

Similarly, carbon-nitrogen double bonds (imines) can be effectively reduced in the presence of a BF3 catalyst. The Lewis acid activates the imine or iminium ion, which is then reduced by a hydride source. nih.govdigitellinc.com This is a key step in reductive amination, where an aldehyde or ketone reacts with an amine to form an imine in situ, which is then reduced to the final amine product. rsc.orgrsc.orgresearchgate.net

The Lewis acidity of boron trifluoride is also harnessed for the cleavage of ether and acetal (B89532) linkages, which is a critical transformation in carbohydrate chemistry and the synthesis of polyether natural products. BF3 etherate is known to promote the ring-opening of epoxides and the rearrangement of acetals. rsc.orgresearchgate.net This reactivity extends to the regioselective cleavage of cyclic acetals, a common protecting group for diols. The catalyst coordinates to one of the acetal oxygens, weakening the C-O bond and facilitating nucleophilic attack by a reducing agent (like a silane) or another nucleophile to achieve regioselective cleavage.

Derivatization Reagent in Analytical Chemistry

In the field of analytical chemistry, particularly gas chromatography (GC), derivatization is a critical step for analyzing compounds that are non-volatile or thermally labile due to polar functional groups. researchgate.net Boron trifluoride, typically as a solution in an alcohol like methanol (B129727) or ethanol, is a widely used and effective reagent for the derivatization of carboxylic acids. nih.govresearchgate.netscientificlabs.co.uk

This process involves the esterification of the carboxylic acid group (-COOH) into its corresponding methyl or ethyl ester. The resulting ester is significantly more volatile and less polar than the parent acid, making it suitable for GC analysis. researchgate.netmdpi.com The BF3 acts as a Lewis acid catalyst, activating the carboxylic acid towards nucleophilic attack by the alcohol solvent. scientificlabs.co.uk This method is valued for its speed and efficiency. scientificlabs.co.uk

Table 2: Derivatization of Carboxylic Acids for GC Analysis

| Parameter | Description | Reference |

|---|---|---|

| Reagent | Boron trifluoride in methanol (~10-14%) or ethanol. | nih.govscientificlabs.co.uk |

| Analyte | Compounds containing carboxylic acid functional groups (e.g., fatty acids). | mdpi.com |

| Purpose | To convert polar carboxylic acids into more volatile methyl or ethyl esters. | researchgate.net |

| Typical Conditions | Heating the sample with the BF3-alcohol reagent (e.g., 60-90 °C for 5-30 minutes). | researchgate.net |

| Advantage | Rapid and effective esterification, enabling analysis of otherwise non-volatile compounds by GC. | scientificlabs.co.uk |

Esterification and Transesterification Reactions for GC Analysis

Gas chromatography (GC) is a primary analytical technique for the analysis of fatty acids. However, the inherent characteristics of free fatty acids—high polarity and low volatility—make their direct analysis challenging, often resulting in poor chromatographic peak shape and tailing. To overcome these issues, derivatization is employed to convert the polar carboxyl groups into less polar and more volatile ester derivatives, most commonly fatty acid methyl esters (FAMEs).

Boron trifluoride is a highly effective Lewis acid catalyst for this transformation. researchgate.netrsc.org It is typically used as a solution in methanol (BF₃-MeOH), which serves as both the catalyst and the methylating agent. researchgate.net The esterification reaction proceeds by the condensation of the fatty acid's carboxyl group with methanol. The BF₃ catalyst protonates an oxygen atom of the carboxyl group, significantly increasing its reactivity toward nucleophilic attack by the alcohol. rsc.org

This method is one of the most rapid and convenient ways to prepare FAMEs for GC analysis. researchgate.net The reaction generally requires mild conditions, such as heating at temperatures between 50-100°C for a duration ranging from a few minutes to an hour, and produces quantitative yields. researchgate.netgoogle.com The BF₃-MeOH reagent is effective for esterifying a wide range of lipid types, including free fatty acids, glycerides, and phospholipids. honeywell.com

The general procedure involves heating the lipid sample with the BF₃-MeOH reagent, followed by the addition of water and a nonpolar organic solvent (e.g., hexane). The FAMEs are then extracted into the organic layer, which can be directly injected into the GC system for analysis. researchgate.netsemanticscholar.org

| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | BF₃ in Methanol | Heat (50-100°C) | Fast, convenient, effective for free fatty acids and complex lipids. researchgate.nethoneywell.com | Moisture sensitive; potential for artifact formation with unsaturated fatty acids. researchgate.netnus.edu.sg |

| Base-Catalyzed Transesterification | KOH or NaOH in Methanol | Room or mild temperature (e.g., 50°C) | Rapid for glycerides; fewer side reactions. | Less effective for free fatty acids; saponification can be a side reaction. researchgate.net |

| Silylation | BSTFA or MSTFA | Heat (e.g., 60°C) | Derivatizes multiple functional groups (hydroxyl, amino). researchgate.net | Reagents are highly moisture sensitive; derivatives can be less stable. researchgate.net |

Studies have compared BF₃-catalyzed methods with other derivatization techniques. While alkaline catalysts can be faster for simple transesterification, acidic catalysts like BF₃ are generally more robust and effective for samples containing significant amounts of free fatty acids. researchgate.netnih.gov However, one consideration with BF₃ is the potential for it to cause partial isomerization of certain unsaturated fatty acids, though the total concentration of identified fatty acids is often unaffected. nus.edu.sg

Emerging Applications in Modern Synthesis

While the role of boron trifluoride as a Lewis acid catalyst is well-established, the broader field of boron chemistry is continually expanding into novel areas of synthesis. Research into related boron compounds highlights potential future directions, although direct applications of the N,N-dimethylmethanamine;trifluoroborane complex in these specific emerging fields are not yet prominently documented in scientific literature.

The use of carbon dioxide (CO₂) as a C1 feedstock is a critical area of research for sustainable chemistry. nih.gov CO₂ is an abundant, non-toxic, and inexpensive carbon source. nih.gov While various catalytic systems are being explored for CO₂ conversion, there is currently limited research specifically detailing the use of the N,N-dimethylmethanamine;trifluoroborane complex for this purpose. However, related borane (B79455) compounds, such as the borane-trimethylamine complex (Me₃N·BH₃), have been investigated in reactions involving CO₂ utilization, suggesting a potential area for future exploration within the broader class of amine-borane adducts. nih.gov

Photocatalysis has opened new pathways for generating radical species under mild, visible-light-mediated conditions, enabling novel chemical transformations. nih.gov This field has seen the application of various boron-containing species, which can be activated by light to create boryl or carbon radicals. nih.gov These reactive intermediates can then participate in a wide range of bond-forming reactions. researchgate.net To date, the scientific literature has not extensively reported on the specific use of the N,N-dimethylmethanamine;trifluoroborane complex as a key component in photocatalytic radical reactions. The focus in this area has often been on other types of boron reagents, such as boronic esters or other amine-borane complexes. researchgate.net

Advanced Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculation of Molecular Structures and Energetics

The accurate calculation of the geometry and the strength of the bond between trimethylamine (B31210) and boron trifluoride is a primary objective of theoretical studies. High-level ab initio methods are employed to provide reliable energetic data, often serving as a benchmark for experimental values.

Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory are widely used methods for studying Lewis acid-base complexes due to their balance of computational cost and accuracy.

DFT functionals, such as B3LYP, are frequently used to optimize the molecular geometries of such adducts. For the Me₃N-BF₃ complex, calculations show that upon formation of the N-B bond, the geometry of the BF₃ moiety changes significantly. It reorganizes from a planar (D₃h) to a pyramidal (C₃v) shape. mdpi.com This structural reorganization is a critical component of the interaction energy. The B-F bonds lengthen, and the F-B-F bond angles decrease from 120° in the free monomer to approximately the tetrahedral angle in the complex.

MP2 theory, which incorporates electron correlation effects beyond the Hartree-Fock approximation, is valuable for calculating accurate interaction energies. Theoretical studies on a range of boron trihalide complexes with Lewis bases have utilized methods like MP2 to evaluate interaction energies and bonding characteristics. ajuronline.org For instance, calculations on related BF₃ adducts have been performed to create reliable Lewis basicity scales. researchgate.net

The table below presents representative calculated geometric parameters for the Me₃N-BF₃ complex.

| Parameter | Free Monomer (Calculated) | Me₃N-BF₃ Complex (Calculated) |

| B-F Bond Length | ~1.316 Å | ~1.38 - 1.49 Å |

| N-C Bond Length | ~1.45 Å | ~1.49 - 1.51 Å |

| N-B Bond Length | N/A | ~1.58 - 1.65 Å |

| ∠F-B-F Angle | 120.0° | ~109.5° |

| ∠C-N-C Angle | ~109.0° | ~109.5° |

Note: The exact values can vary depending on the specific DFT functional, basis set, and computational method used.

Coupled Cluster (CC) theory, particularly the CCSD(T) method (Coupled Cluster with Singles, Doubles, and perturbative Triples), is considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies. arxiv.org

High-level ab initio composite methods, such as the G4 theory which incorporates CCSD(T), have been employed to determine the gas-phase enthalpy of adduct formation for Me₃N-BF₃. researchgate.net These calculations provide a theoretical value that can be critically compared with, and sometimes even challenge, experimentally derived enthalpies that may have significant uncertainties. researchgate.net Recent studies on atmospheric molecular clusters have also benchmarked the performance of local coupled cluster methods, like LNO-CCSD(T), for systems including trimethylamine, demonstrating their applicability to larger, more complex environments. chemrxiv.org The high accuracy of these methods is crucial for establishing definitive binding energies.

Configuration Interaction (CI) is another method for treating electron correlation. While Full CI provides the exact solution within a given basis set, its computational cost is prohibitive for all but the smallest systems. wikipedia.org For stable, single-reference systems like the Me₃N-BF₃ adduct, truncated CI methods (like CISD) are available, but CCSD(T) is generally preferred for its size-extensivity and accuracy in capturing dynamic correlation. wikipedia.org

The calculated enthalpy of formation for the gas-phase reaction Me₃N + BF₃ → Me₃N-BF₃ using high-level methods provides a key energetic descriptor for the complex.

| Method | Calculated Gas-Phase Enthalpy of Formation (ΔH) |

| G4 Theory (ab initio composite) | -27.2 kcal·mol⁻¹ (-113.8 kJ·mol⁻¹) |

| Experimental (Estimated) | -27.0 ± 2 kcal·mol⁻¹ (-113 ± 8 kJ·mol⁻¹) |

Data sourced from high-level computational studies which provide values that are often considered more reliable than older, uncertain experimental estimates. researchgate.net

Analysis of Bonding and Electronic Properties

Understanding the redistribution of electron density upon the formation of the N-B dative bond is essential to characterizing the complex.

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, many-electron wavefunction into the familiar language of Lewis structures, lone pairs, and orbital interactions. ajuronline.org For the Me₃N-BF₃ adduct, NBO analysis quantifies the charge transfer from the Lewis base (TMA) to the Lewis acid (BF₃).

The primary interaction is the donation of electron density from the nitrogen lone pair orbital, denoted as n(N), into the empty p-orbital of the boron atom, which corresponds to the Lewis acid's lowest unoccupied molecular orbital (LUMO). mdpi.comajuronline.org This n(N) → LUMO(BF₃) interaction forms the N-B sigma bond. The stabilization energy (E²) associated with this charge-transfer interaction can be calculated using second-order perturbation theory within the NBO framework, providing a quantitative measure of the dative bond strength. scirp.org

NBO analysis reveals significant charge transfer, with the trimethylamine fragment acquiring a net positive charge and the boron trifluoride fragment acquiring a net negative charge.

| Interacting Orbitals (Donor → Acceptor) | Stabilization Energy (E²) (kcal·mol⁻¹) | Description |

| n(N) → p(B) | High (typically > 100) | Formation of the primary N-B dative sigma bond. |

| n(F) → σ(B-N)* | Moderate | Hyperconjugative back-donation from fluorine lone pairs to the N-B antibonding orbital, slightly weakening the dative bond. |

The study of the total electron density, ρ(r), and its topological properties through methods like the Quantum Theory of Atoms in Molecules (QTAIM), provides profound insights into the nature of chemical bonding. researchgate.net In the Me₃N-BF₃ complex, a bond critical point (BCP) is found between the nitrogen and boron atoms, which is a signature of a chemical bond. The values of the electron density (ρ) and its Laplacian (∇²ρ) at this BCP characterize the interaction. For a dative covalent bond like N-B, one expects a significant ρ value and a negative ∇²ρ, indicative of shared electron density.

Furthermore, studies on the analogous F₃B–NH₃ complex using density functional concepts highlight principles that also govern the Me₃N-BF₃ interaction. mdpi.com The formation of the adduct is consistent with the chemical potential equalization principle, where electron density flows from the high chemical potential base (TMA) to the low chemical potential acid (BF₃) until a uniform chemical potential is achieved in the final complex. mdpi.com The process also adheres to the principle of maximum hardness, which states that molecules tend to arrange themselves to achieve the highest possible hardness (resistance to change in electron distribution). mdpi.com

Modeling of Reaction Pathways and Transition States

The formation of the Me₃N-BF₃ adduct is a classic Lewis acid-base reaction. Computationally, the reaction pathway can be modeled to understand the energetic changes associated with the process. The reaction is generally considered to be barrierless in the gas phase, proceeding downhill energetically as the two fragments approach.

Reaction Energetics Breakdown:

Reorganization of BF₃: Energy is required to distort BF₃ from D₃h to C₃v symmetry. This involves breaking the partial π-bonding character between boron and fluorine. mdpi.com

Reorganization of Me₃N: A smaller amount of energy is associated with slight geometric changes in the trimethylamine molecule.

Interaction Energy: A large release of energy occurs when the reorganized fragments interact to form the N-B bond.

Coordination Model of Reaction Mechanisms

The formation of the N,N-dimethylmethanamine;trifluoroborane adduct is a classic example of a Lewis acid-base reaction. N,N-dimethylmethanamine (trimethylamine), with its trigonal pyramidal geometry and a lone pair of electrons on the nitrogen atom, acts as a Lewis base. gauthmath.com Boron trifluoride (BF₃), a planar molecule, functions as a Lewis acid due to the electron-deficient nature of the boron atom. gauthmath.com

The reaction mechanism involves the coordination of the nitrogen atom of trimethylamine to the boron atom of boron trifluoride. This results in the formation of a dative bond (N→B) and the creation of the stable adduct, Me₃N·BF₃. gauthmath.com Upon complexation, the geometry around the boron atom changes from trigonal planar to tetrahedral. gauthmath.com The reaction can be represented as follows:

Me₃N: + BF₃ → Me₃N·BF₃

This coordination model highlights the direct interaction between the highest occupied molecular orbital (HOMO) of the Lewis base (the lone pair on nitrogen) and the lowest unoccupied molecular orbital (LUMO) of the Lewis acid (the empty p-orbital on boron).

Structural Reorganization Energy Calculations

Structural reorganization energy is a key concept in understanding the kinetics of electron transfer reactions and the stability of adducts. It represents the energy required to change the geometry of the reactant molecules from their equilibrium structures to the equilibrium geometry of the product. In the context of the N,N-dimethylmethanamine;trifluoroborane adduct, the reorganization energy pertains to the geometric changes that both trimethylamine and boron trifluoride undergo upon forming the complex.

For the Lewis acid, boron trifluoride, the planar (D₃h symmetry) geometry of the free molecule must distort to a pyramidal shape within the tetrahedral adduct. gauthmath.com Similarly, the trimethylamine molecule may experience slight adjustments in its bond lengths and angles upon coordination.

The total reorganization energy (λ) for a charge transfer process can be conceptualized as the sum of the reorganization energies of the donor (λ₁) and acceptor (λ₂) molecules. stackexchange.com These energies can be calculated using computational methods by determining the energies of the molecules in different electronic states and geometries. stackexchange.com The calculation typically involves four energy points corresponding to the neutral and charged species at their respective equilibrium geometries. stackexchange.com

Solvation Effects and Intermolecular Interactions

The properties and reactivity of the N,N-dimethylmethanamine;trifluoroborane adduct can be significantly influenced by the solvent. Solvation effects play a crucial role in the thermodynamics of adduct formation. nih.govnih.gov Computational studies have shown that for BF₃ adducts in dichloromethane (B109758) (DCM) solution, specific interactions between the adduct and solvent molecules are significant. nih.govnih.gov

A specific solvation model (SSM) can be employed in computational calculations to account for these direct interactions, often by including explicit solvent molecules in the calculation. nih.govnih.govresearchgate.net This approach, combined with a polarized continuum model (PCM) for bulk solvent effects, provides a more accurate representation of the system in solution. researchgate.net

The following table presents calculated solvation effects on the enthalpy of BF₃ adduct formation for trimethylamine in DCM, illustrating the importance of considering both specific and continuum solvation models. researchgate.net

| Lewis Base | Calculated Gas-Phase Enthalpy (-ΔH in kJ mol⁻¹) | Calculated + Continuous Solvation Model (-ΔH in kJ mol⁻¹) | Calculated + Specific Solvation Model (-ΔH in kJ mol⁻¹) | Experimental Enthalpy in DCM (-ΔH in kJ mol⁻¹) |

|---|---|---|---|---|

| Trimethylamine | 126.4 | 154.4 | 145.7 | 139.5 ± 1.8 |

Application of Machine Learning in Predicting Adduct Properties

Machine learning (ML) has emerged as a powerful tool in computational chemistry for predicting the properties of molecules and materials, including Lewis acid-base adducts. arxiv.org ML models can be trained on datasets of known compounds to learn the relationships between molecular features and properties, enabling rapid and accurate predictions for new, uncharacterized compounds. researchgate.netmdpi.commdpi.comresearchgate.net

For boron-based Lewis acids and their adducts, machine learning models have been developed to predict properties such as Lewis acidity, proxied by Fluoride Ion Affinity (FIA). arxiv.org These models can utilize a variety of molecular descriptors, including quantum chemical parameters and structural features, to make predictions. arxiv.org

Different machine learning algorithms, such as Random Forest (RF), Support Vector Regression (SVR), and Artificial Neural Networks (ANN), can be employed. mdpi.com The performance of these models is typically evaluated based on metrics like the mean absolute error (MAE) and the coefficient of determination (R²).

The table below showcases the performance of various machine learning models in predicting the tribological properties of polytetrafluoroethylene composites, demonstrating the predictive power of these techniques which can be analogously applied to predict properties of chemical adducts. mdpi.com

| ML Model | Property Predicted | R² Value | Root Mean Square Error (RMSE) |

|---|---|---|---|

| Random Forest Regression (RFR) | Friction Coefficient | 0.91 | 0.019 |

| Gradient Boosting Regression (GBR) | Friction Coefficient | 0.96 | 0.011 |

| Extreme Gradient Boosting (XGBoost) | Friction Coefficient | 0.94 | 0.014 |

| Random Forest Regression (RFR) | Wear Rate | 0.89 | 0.45 |

| Gradient Boosting Regression (GBR) | Wear Rate | 0.95 | 0.28 |

| Extreme Gradient Boosting (XGBoost) | Wear Rate | 0.92 | 0.35 |

By leveraging machine learning, researchers can accelerate the discovery and design of new Lewis acid-base adducts with desired properties, reducing the need for time-consuming and computationally expensive quantum chemical calculations. arxiv.org

Solid State and Condensed Phase Phenomena

X-ray Crystallography for Crystalline Structure Determination

The crystalline structure of N,N-dimethylmethanamine;trifluoroborane has been determined through single-crystal X-ray diffraction. umich.edu The compound crystallizes in the rhombohedral system, belonging to the space group R3m. umich.edu This structure possesses C₃ᵥ symmetry, with the dative bond between the boron and nitrogen atoms lying on the threefold symmetry axis. nih.gov

The lattice parameters for the one-molecule rhombohedral unit cell have been determined, providing a precise model of the atomic arrangement in the solid state. umich.edu The formation of the dative bond results in a distortion of the trifluoroborane moiety from its planar geometry in the free state to a pyramidal arrangement in the complex. nih.gov Detailed crystallographic data, including key bond lengths and angles, are summarized in the interactive table below.

Interactive Table 1: Crystallographic Data for N,N-dimethylmethanamine;trifluoroborane.

Comparison of Gas-Phase and Solid-State Adduct Structures

A notable characteristic of many donor-acceptor complexes, including N,N-dimethylmethanamine;trifluoroborane, is the significant difference in the length of the dative bond between the gas and solid phases. canada.ca In the gaseous state, the adduct exists as a discrete molecule with a longer and weaker dative bond compared to its solid-state counterpart. researchgate.net

Microwave spectroscopy and gas electron diffraction are primary techniques for determining the structure of molecules in the gas phase. researchgate.netwikipedia.org These studies reveal a longer B-N bond in the gaseous N,N-dimethylmethanamine;trifluoroborane adduct. This elongation is a common phenomenon observed in Lewis acid-base adducts and highlights the influence of intermolecular forces in the condensed phase. canada.ca

Interactive Table 2: Comparison of B-N Dative Bond Length in Gas and Solid Phases.

Influence of Crystalline Environment on Dative Bond Properties

The shortening of the dative bond in the solid state is a direct consequence of the crystalline environment. In the condensed phase, intermolecular forces, such as dipole-dipole interactions and van der Waals forces, play a crucial role in stabilizing the crystal lattice. These forces effectively compress the molecules, leading to a contraction of the relatively weak dative bond.

For N,N-dimethylmethanamine;trifluoroborane, the packing of the molecules in the crystal lattice brings them into close proximity, and the electrostatic interactions between adjacent molecules contribute to the strengthening and shortening of the B-N bond. This phenomenon underscores the importance of considering the physical state when discussing the properties of such adducts, as the energetics and geometry of the dative bond are significantly modulated by the surrounding molecular environment. The closest approach between carbon and fluorine atoms of adjacent molecules within the crystal structure is approximately 3.1 Å, which is about 0.25 Å less than the sum of their van der Waals radii, suggesting the presence of weak hydrogen bonding. umich.edu

Solid-State Spectroscopic Characterization

Solid-state spectroscopic techniques provide valuable information about the vibrational and electronic structure of N,N-dimethylmethanamine;trifluoroborane in its crystalline form. Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the molecule, which are sensitive to changes in geometry and bonding upon adduct formation and crystallization. umich.edu

The table below presents a summary of the reported solid-state infrared and Raman vibrational frequencies for the N,N-dimethylmethanamine;trifluoroborane complex. umich.edu

Interactive Table 3: Solid-State Vibrational Frequencies for N,N-dimethylmethanamine;trifluoroborane.

Future Research Directions and Emerging Areas

Exploration of Novel Reaction Pathways and Catalytic Cycles

While the N,N-dimethylmethanamine;trifluoroborane adduct is a well-established catalyst and reagent, there is considerable scope for uncovering new reaction pathways and catalytic cycles. Current research often utilizes this adduct in polymerizations, isomerizations, and other acid-catalyzed reactions. Future work is anticipated to focus on its application in more complex and stereoselective transformations.

One promising avenue is the development of catalytic systems where the adduct is a key component in synergistic catalysis, working in concert with other catalysts, such as transition metals or organocatalysts, to achieve transformations that are not possible with either catalyst alone. Research into boron Lewis acid-catalyzed defunctionalization reactions, for instance, has shown the potential for these systems in cleaving strong carbon-heteroatom bonds. nih.govrsc.org The stability of the trimethylamine (B31210) adduct could be advantageous in these contexts, allowing for controlled reactivity.

Furthermore, the exploration of its role in frustrated Lewis pair (FLP) chemistry, although more commonly associated with bulkier phosphine-borane adducts, could reveal new modes of reactivity for the activation of small molecules. The borane-trimethylamine complex, a related compound, has found diverse applications in organic synthesis, including reductions and C-N bond formations, hinting at the untapped potential of boron-amine adducts in a wider range of reaction types. mdpi.comnih.govsemanticscholar.org

Development of Advanced Computational Models for Complex Interactions

The advancement of computational chemistry provides powerful tools for a deeper understanding of the structure, bonding, and reactivity of the N,N-dimethylmethanamine;trifluoroborane adduct. High-level ab initio and density functional theory (DFT) methods are being employed to accurately predict its thermodynamic properties and to model its interactions with substrates and solvents.

A critical area of future research is the development of more sophisticated computational models that can accurately simulate the adduct's behavior in complex reaction environments. This includes modeling the subtle interplay of forces in solution, which can significantly influence reaction outcomes. For example, studies have shown that specific interactions between the solvent and the adduct can have a pronounced effect on the thermodynamics of adduct formation. nih.govnih.govpreprints.orgscimarina.orgresearchgate.net

Recent research has utilized high-level ab initio procedures combined with polarized continuum solvation models to examine the Lewis basicity of various organic bases with boron trifluoride in dichloromethane (B109758) (DCM). nih.govnih.govpreprints.orgscimarina.orgresearchgate.net These studies have highlighted the importance of specific hydrogen bonding between the solvent and both the Lewis base and the resulting adduct. nih.govnih.govpreprints.orgscimarina.orgresearchgate.net The table below presents a comparison of computationally calculated and experimentally determined gas-phase enthalpies of adduct formation for trimethylamine and other Lewis bases with boron trifluoride, illustrating the power and current limitations of these models.

| Lewis Base | G4*-Calculated Gas-Phase Enthalpy (−ΔH) (kJ·mol⁻¹) | Experimental Gas-Phase Enthalpy (−ΔH) (kJ·mol⁻¹) | Difference (Calc. - Exp.) (kJ·mol⁻¹) |

|---|---|---|---|

| Trimethylamine | 126.4 | 111.3 ± 8.4 | 15.1 |

| Dimethyl ether | 62.4 | 57.1 ± 0.8 | 5.3 |

| Tetrahydrofuran | 72.5 | 70.3 ± 0.8 | 2.2 |

| Tetrahydropyran | 69.0 | 64.5 ± 0.8 | 4.5 |

| Ethyl acetate | 55.9 | 53.6 ± 2.9 | 2.3 |

| Trimethylphosphine | 66.1 | 79.1 | -13.0 |

| Tetrahydrothiophene | 37.9 | 21.8 ± 1.7 | 16.1 |

Data sourced from Molecules (2021). nih.gov

Future computational work will likely focus on dynamic simulations of reaction pathways, allowing for the in-silico prediction of reaction kinetics and mechanisms. These models will be invaluable in guiding experimental work towards the discovery of new reactions and the optimization of existing processes.

Investigation of Adduct Behavior in Non-Standard Solvents and Environments

The choice of solvent can dramatically alter the course of a chemical reaction. While the behavior of the N,N-dimethylmethanamine;trifluoroborane adduct has been studied in conventional organic solvents, there is a growing interest in its application in non-standard media such as ionic liquids (ILs) and deep eutectic solvents (DESs). These solvent systems offer unique properties, including high polarity, low vapor pressure, and tunable Lewis acidity, which could lead to enhanced reactivity and selectivity.

Ionic liquids, being composed of ions, can interact with the adduct and substrates in ways that are not possible in molecular solvents. researchgate.net This could lead to stabilization of reactive intermediates or facilitation of novel reaction pathways. Research into the use of ionic liquids as media for fluorination reactions has demonstrated their potential to enhance reaction rates and provide a more environmentally benign reaction environment. nih.govrsc.org

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are another class of promising solvents. mdpi.comnih.govresearchgate.netresearchgate.netrsc.org The incorporation of Lewis acidic metal halides into DESs has been shown to create highly active catalytic systems for a variety of organic transformations. nih.govresearchgate.netrsc.org Investigating the behavior of the N,N-dimethylmethanamine;trifluoroborane adduct in such systems could unlock new catalytic applications. The table below summarizes some examples of non-standard solvent components and their potential relevance.

| Solvent Type | Example Components | Potential Advantages for Adduct Chemistry |

|---|---|---|

| Ionic Liquids | Imidazolium-based salts (e.g., [bmim][BF₄]) | Enhanced reaction rates, potential for catalyst recycling, unique solvation effects. nih.govrsc.org |

| Deep Eutectic Solvents (Lewis Acidic) | Choline chloride / Zinc chloride | Tunable acidity, low cost, biodegradability, high catalytic activity. researchgate.net |

| Deep Eutectic Solvents (Brønsted-Lewis Acidic) | ZnCl₂ / Carboxylic acids (e.g., acetic acid, glycolic acid) | Combined Lewis and Brønsted acidity for synergistic catalytic effects. mdpi.com |

Design of Tailored Trimethylamine-Boron Trifluoride Adducts for Specific Chemical Transformations

The modification of the trimethylamine ligand offers a strategy for fine-tuning the properties of the boron trifluoride adduct. By introducing functional groups onto the amine, it may be possible to create "designer" Lewis acids with tailored steric and electronic properties. This approach could lead to the development of catalysts with enhanced selectivity for specific substrates or reaction types.

For example, the attachment of chiral auxiliaries to the amine could lead to the development of novel chiral Lewis acid catalysts for asymmetric synthesis. While this area is still in its infancy for trimethylamine-based adducts, the principles have been successfully applied to other Lewis acid systems.

Furthermore, the synthesis of adducts with modified electronic properties could alter the Lewis acidity of the boron center, allowing for a continuum of reactivity. Research into halogenated triarylboranes has demonstrated that the electronic nature of the substituents has a profound impact on the Lewis acidity and catalytic activity of the borane (B79455). researchgate.netmdpi.com A similar approach could be applied to amine-boron trifluoride adducts. The development of structure-activity relationships, guided by both experimental screening and computational modeling, will be crucial in the rational design of these next-generation catalysts. scispace.com The immobilization of the adduct on a solid support, such as a polymer, is another avenue for creating reusable and easily separable catalysts, which is of significant interest for industrial applications. academie-sciences.fr

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N,N-dimethylmethanamine-trifluoroborane adducts, and how can coupling reagents optimize yield?

- Methodology : Use coupling reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) or HATU in polar aprotic solvents (e.g., DMF or THF) at ambient temperature. For example, TBTU facilitates amide bond formation in the presence of tertiary amines like triethylamine, achieving yields >70% .

- Critical Parameters :

- Solvent choice (DMF enhances reactivity but may require post-synthesis purification to avoid residuals) .

- Stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of substrate to trifluoroborane derivatives) .

Q. How do spectral techniques (IR, NMR) characterize N,N-dimethylmethanamine derivatives?

- IR Analysis : Key peaks include C-N stretching (1201–1364 cm⁻¹ for alkyl/aryl groups) and C=N/C=C stretches (1477–1770 cm⁻¹) .

- NMR Analysis :

- ¹H NMR : Methyl groups on nitrogen appear as singlets at δ 2.27 ppm, while aromatic protons resonate between δ 7.26–8.08 ppm .

- ¹³C NMR : Quaternary carbons adjacent to trifluoroborane exhibit deshielding due to electron-withdrawing effects .

Q. What are the acute toxicity profiles of N,N-dimethylmethanamine, and how should safety protocols be designed?

- Data from NIOSH :

- Acute inhalation toxicity (LC50 for mice: 4.8 mg/L) .

- Recommended exposure limit (REL): 10 ppm over 8 hours .

- Safety Measures : Use fume hoods for synthesis, and pair with gas detectors for real-time monitoring of airborne concentrations.

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data for trifluoroborane adducts?

- Approach : Perform density functional theory (DFT) calculations to simulate IR/NMR spectra. For example, anthracen-9-yl-N,N-dimethylmethanamine’s HOMO-LUMO gaps vary with basis sets (e.g., 6-31G vs. cc-pVTZ), impacting predicted absorption wavelengths .

- Case Study :

| Basis Set | HOMO (eV) | LUMO (eV) |

|---|---|---|

| 6-31G | -5.2 | -1.8 |

| cc-pVTZ | -5.5 | -2.1 |

| Table 1: Basis set effects on electronic properties . |

Q. What strategies improve enantioselective synthesis of chiral N,N-dimethylmethanamine-trifluoroborane complexes?

- Method : Chemoenzymatic desymmetrization using Amano Lipase PS30 to achieve >90% enantiomeric excess (ee). Post-functionalization with trifluoromethanesulfonic anhydride ensures retention of chirality .

- Challenges : Steric hindrance from diphenyltetrahydrofuran groups requires optimized reaction temperatures (e.g., 0–5°C) to prevent racemization .

Q. How do solvent polarity and Lewis acidity influence the stability of N,N-dimethylmethanamine-trifluoroborane adducts?

- Findings :

- Polar solvents (e.g., DMSO) stabilize adducts via dipole interactions but may compete with boron for lone-pair donation .

- Trifluoroborane’s Lewis acidity is enhanced by electron-withdrawing substituents, increasing adduct stability in non-coordinating solvents (e.g., dichloromethane) .

Q. What are the limitations of IUPAC nomenclature for boron-containing adducts, and how are they addressed?

- Guidelines : Use additive naming with donor-acceptor sequences. For example, N,N-dimethylmethanamine−trifluoroborane denotes the amine as the donor and boron as the acceptor .

- Complex Cases : Polynuclear adducts require italicized atomic symbols (e.g., B-N) to specify bonding sites .

Methodological Notes

- Contradiction Resolution : Conflicting spectral data (e.g., unexpected downfield shifts in ¹H NMR) may arise from residual solvents or paramagnetic impurities. Always run control experiments with purified samples .

- Synthetic Optimization : Screen alternative solvents (e.g., Cyrene™) as greener replacements for DMF to reduce toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.